(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL
Overview
Description
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL is a chiral alcohol compound characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL typically involves the reduction of the corresponding ketone, ®-1-(3,4,5-Trifluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL may involve catalytic hydrogenation processes using chiral catalysts to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: ®-1-(3,4,5-Trifluorophenyl)ethanone.
Reduction: ®-1-(3,4,5-Trifluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,4,5-Trifluorophenyl)ethan-1-OL
- 1-(3,4,5-Trifluorophenyl)ethan-1-OL (racemic mixture)
- 1-(3,4,5-Trifluorophenyl)ethanone
Uniqueness
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL is unique due to its chiral nature and the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7F3O |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
NAYLCQZIPKCMBT-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)F)F)F)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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